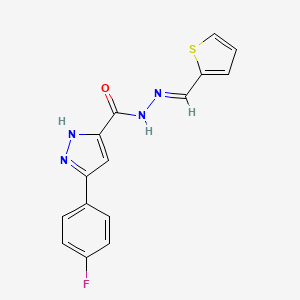
ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyl group, a methyl group, a phenyl group, and a piperidinylmethyl group attached to an indole core. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions.
Bromination: The indole core is then brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Hydroxylation: The hydroxyl group is introduced at the 5-position through a hydroxylation reaction, often using reagents like hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group is added at the 2-position using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.
Piperidinylmethyl Substitution: The piperidinylmethyl group is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable leaving group attached to the indole core.
Esterification: Finally, the carboxyl group is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrogen-substituted indole.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-chloro-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)-1H-indole-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(morpholin-1-ylmethyl)-1H-indole-3-carboxylate: Similar structure but with a morpholine group instead of piperidine.
Ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(pyrrolidin-1-ylmethyl)-1H-indole-3-carboxylate: Similar structure but with a pyrrolidine group instead of piperidine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential biological activities.
Eigenschaften
Molekularformel |
C24H27BrN2O3 |
|---|---|
Molekulargewicht |
471.4 g/mol |
IUPAC-Name |
ethyl 6-bromo-5-hydroxy-2-methyl-1-phenyl-4-(piperidin-1-ylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C24H27BrN2O3/c1-3-30-24(29)21-16(2)27(17-10-6-4-7-11-17)20-14-19(25)23(28)18(22(20)21)15-26-12-8-5-9-13-26/h4,6-7,10-11,14,28H,3,5,8-9,12-13,15H2,1-2H3 |
InChI-Schlüssel |
HFHPGVWSPQSRDS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN3CCCCC3)O)Br)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)

![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11639617.png)
![Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11639632.png)

![{(1Z)-1-[(4-ethoxyphenyl)imino]-4,4,8-trimethyl-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}(furan-2-yl)methanone](/img/structure/B11639643.png)
![5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11639645.png)
![2-Amino-1-(2-chlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639651.png)
![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![3-chloro-4-[(5-chloro-2-methoxyphenyl)amino]-1-(2,3-dimethylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B11639666.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![(2Z)-6-methyl-2-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11639679.png)
